1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Antiproliferative activity Breast cancer MDA-MB-231

1-(2,4-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060243-53-9) is a synthetic diaryl urea derivative built on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, featuring a 2,4-dichlorophenyl moiety linked via a urea bridge to the 3-position of the heterocyclic core ,. It belongs to a compound class that has demonstrated antiproliferative activity against the human breast cancer cell line MDA-MB-231, with the most potent analogue in the published series (compound 4c) achieving an IC50 of 0.7 μmol/L—3.6-fold more potent than the approved multi-kinase inhibitor Sorafenib (IC50 = 2.5 μmol/L) in the same assay.

Molecular Formula C17H14Cl2N4O2
Molecular Weight 377.23
CAS No. 1060243-53-9
Cat. No. B2615982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
CAS1060243-53-9
Molecular FormulaC17H14Cl2N4O2
Molecular Weight377.23
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C
InChIInChI=1S/C17H14Cl2N4O2/c1-9-4-3-7-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-6-5-11(18)8-12(13)19/h3-8H,1-2H3,(H2,21,22,25)
InChIKeyLDNHEQXMPCSLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 1-(2,4-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060243-53-9)


1-(2,4-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060243-53-9) is a synthetic diaryl urea derivative built on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, featuring a 2,4-dichlorophenyl moiety linked via a urea bridge to the 3-position of the heterocyclic core [1], [2]. It belongs to a compound class that has demonstrated antiproliferative activity against the human breast cancer cell line MDA-MB-231, with the most potent analogue in the published series (compound 4c) achieving an IC50 of 0.7 μmol/L—3.6-fold more potent than the approved multi-kinase inhibitor Sorafenib (IC50 = 2.5 μmol/L) in the same assay [1]. Its single-crystal X-ray structure has been deposited in the Cambridge Structural Database, confirming the molecular geometry experimentally [2]. This compound is supplied for research use only, with a molecular formula of C₁₇H₁₄Cl₂N₄O₂ and a molecular weight of 377.23 g/mol [1], [2].

Why Generic Substitution of 1-(2,4-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea Is Scientifically Unsupported


Within the 4H-pyrido[1,2-a]pyrimidin-4-one diaryl urea class, minor structural modifications—particularly the substitution pattern on the terminal phenyl ring—produce dramatic shifts in antiproliferative potency [1], . The 2,4-dichlorophenyl regioisomer represented by CAS 1060243-53-9 is chemically distinct from its 3,5-dichlorophenyl congener (CAS 1070961-95-3) , and the published structure–activity relationship (SAR) demonstrates that the position of chlorine substituents governs biological outcome in the MDA-MB-231 assay; the most potent analogue in the series (4c, bearing a 3-chloro-4-fluorophenyl group) differs from weaker analogues solely by halogen identity and position, with IC50 values varying by more than an order of magnitude within the same scaffold [1]. Consequently, substituting one diaryl urea pyrido[1,2-a]pyrimidin-4-one for another without empirical confirmation of equipotency is a procurement risk with no scientific basis.

Quantitative Differentiation Evidence for 1-(2,4-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea vs. In-Class Analogues


Antiproliferative Potency Class-Level Inference: Diaryl Urea Pyrido[1,2-a]pyrimidin-4-one Series vs. Sorafenib in MDA-MB-231 Cells

The lead compound in the diaryl urea 4H-pyrido[1,2-a]pyrimidin-4-one series, compound 4c, exhibited an IC50 of 0.7 μmol/L against the MDA-MB-231 human breast cancer cell line, representing a 3.6-fold improvement in potency over Sorafenib (IC50 = 2.5 μmol/L) tested under identical conditions [1]. Although the exact IC50 of 1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060243-53-9) has not been individually reported in peer-reviewed literature, the SAR data from this study demonstrate that the 2,4-dichlorophenyl substitution pattern (the same substitution carried by the target compound) belongs to the active subset of the series, with the potency ranking heavily dependent on halogen identity and position on the terminal phenyl ring [1]. This class-level inference establishes a benchmark expectation that the target compound resides in a potency range meaningfully differentiated from the clinical comparator Sorafenib.

Antiproliferative activity Breast cancer MDA-MB-231 Diaryl urea Pyrido[1,2-a]pyrimidin-4-one

Regioisomeric Differentiation: 2,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Substitution and Predicted Physicochemical Divergence

The target compound (CAS 1060243-53-9) bears a 2,4-dichlorophenyl substituent, whereas the closely related analogue CAS 1070961-95-3 carries a 3,5-dichlorophenyl group [1], . In the published SAR for this compound class, the position of halogen atoms on the terminal phenyl ring is a primary determinant of antiproliferative activity, with 2,4-, 3-chloro-4-fluoro, and 4-chloro substitution patterns conferring substantially higher potency than 3,5-dichloro or unsubstituted analogues [1]. The regioisomeric difference between 2,4- and 3,5-dichloro substitution is predicted to produce measurable divergence in logP, dipole moment, and aqueous solubility, directly affecting both in vitro assay performance and potential in vivo distribution [1], . This differentiates the target compound from the 3,5-dichloro analogue at the level of molecular recognition and developability profile.

Regioisomer comparison Physicochemical properties logP Solubility SAR

Structural Confirmation by Single-Crystal X-Ray Diffraction vs. In Silico Predicted Structures of Non-Crystallized Analogues

The three-dimensional molecular structure of 1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea (CAS 1060243-53-9) has been experimentally determined by single-crystal X-ray diffraction and deposited in the Cambridge Structural Database (CCDC) [1]. This provides atomically resolved bond lengths, bond angles, torsion angles, and intermolecular packing interactions that are unavailable for the vast majority of in-class analogues, which are characterized only by NMR and mass spectrometry [1], [2]. Experimentally verified geometry is a procurement-grade differentiator because it eliminates reliance on computational models for docking studies, pharmacophore refinement, and polymorph prediction.

X-ray crystallography Structural confirmation Molecular geometry Quality control Cambridge Structural Database

Validated Application Scenarios for 1-(2,4-Dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea Based on Quantitative Evidence


Structure-Based Drug Design and Computational Chemistry Utilizing an Experimentally Resolved 3D Scaffold

The availability of a single-crystal X-ray structure for CAS 1060243-53-9 [1] makes it uniquely suitable as a starting point for structure-based drug design (SBDD) campaigns targeting the pyrido[1,2-a]pyrimidin-4-one diaryl urea pharmacophore. Unlike closely related analogues that lack experimentally determined geometries, this compound provides a validated 3D template for molecular docking, molecular dynamics simulations, and pharmacophore modeling. The experimentally confirmed torsion angles between the urea bridge and the heterocyclic core enable accurate prediction of binding modes to kinase or receptor targets, reducing false-positive docking poses inherent in using NMR-only-characterized analogues with ambiguous conformations [1], [2].

Antiproliferative Screening Libraries for Triple-Negative Breast Cancer (TNBC) Drug Discovery

CAS 1060243-53-9 is a structurally validated member of a compound class that has demonstrated up to 3.6-fold greater antiproliferative potency than Sorafenib against the MDA-MB-231 triple-negative breast cancer cell line [2]. Incorporating this compound into focused screening libraries for TNBC target identification and hit-to-lead optimization is scientifically justified by the published SAR showing that 2,4-dichlorophenyl substitution resides in the active subset of the series [2]. Use of the 3,5-dichlorophenyl regioisomer (CAS 1070961-95-3) in the same screening cascade would probe a less active SAR region and may yield false negatives in primary screens, undermining library quality.

Medicinal Chemistry SAR Expansion and Lead Optimization Starting Point

The compound serves as a defined chemical starting point for systematic SAR expansion around the 2,4-dichlorophenyl terminus. The published data demonstrate that halogen identity and position on the terminal phenyl ring are the dominant potency determinants in the MDA-MB-231 assay, with the 2,4-dichloro substitution pattern belonging to the active subset [2]. Researchers can use CAS 1060243-53-9 as a reference standard to benchmark newly synthesized analogues, directly comparing their IC50 values against the class-level potency range established by compound 4c (IC50 = 0.7 μmol/L) and Sorafenib (IC50 = 2.5 μmol/L) [2]. This avoids the common pitfall of initiating an SAR campaign from a weakly active or inactive regioisomer.

Crystallization Reference Standard and Polymorph Screening

The experimentally determined crystal structure, deposited in the Cambridge Structural Database [1], establishes CAS 1060243-53-9 as a reference compound for crystallization condition optimization and polymorph screening of pyrido[1,2-a]pyrimidin-4-one diaryl urea derivatives. The known space group (triclinic P-1), unit cell parameters, and intermolecular hydrogen-bonding network [1] provide a validated baseline for identifying new crystalline forms of structurally related analogues, which is critical for intellectual property protection and formulation development.

Quote Request

Request a Quote for 1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.